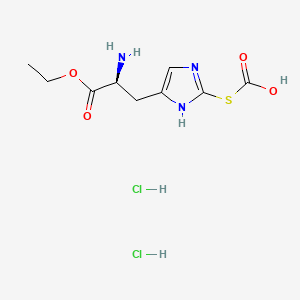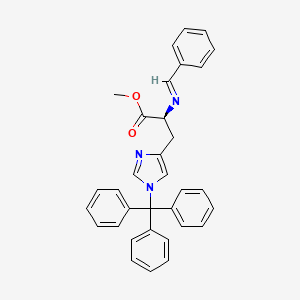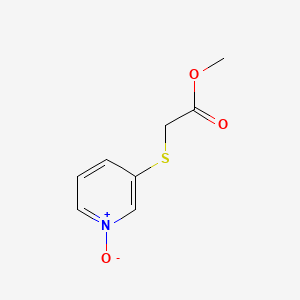
フェナントレン-9,10-13C2
説明
Phenanthrene-9,10-13C2 is a labeled isotopologue of phenanthrene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of two carbon-13 isotopes at the 9 and 10 positions of the phenanthrene molecule. Phenanthrene itself is a white crystalline substance composed of three fused benzene rings and is commonly found in coal tar, cigarette smoke, and exhaust fumes. The isotopically labeled version, Phenanthrene-9,10-13C2, is used primarily in scientific research to study the behavior and transformation of phenanthrene in various environments.
科学的研究の応用
Phenanthrene-9,10-13C2 is widely used in scientific research, including:
Environmental Chemistry: Studying the degradation and transformation of phenanthrene in soil and water.
Biological Studies: Investigating the metabolic pathways of phenanthrene in living organisms.
Medical Research: Exploring the potential therapeutic applications of phenanthrene derivatives.
Industrial Applications: Used as a tracer in chemical processes to study reaction mechanisms and kinetics.
作用機序
Target of Action
Phenanthrene-9,10-13C2 is a stable isotope of Phenanthrene
Mode of Action
It is known that phenanthrene and its isotopes interact with various enzymes and proteins within the cell .
Pharmacokinetics
The pharmacokinetics of pahs like phenanthrene are generally characterized by rapid absorption, wide distribution, metabolism by oxidation and conjugation, and excretion in the urine and feces .
Result of Action
It is known that pahs like phenanthrene can cause toxic effects in various organisms, including marine diatoms, gastropods, mussels, crustaceans, and fish .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Phenanthrene-9,10-13C2. Factors such as temperature, pH, and the presence of other substances can affect the solubility, bioavailability, and metabolic transformation of Phenanthrene-9,10-13C2 .
生化学分析
Biochemical Properties
Phenanthrene-9,10-13C2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aerobic biodegradation process facilitated by the bacterium Pseudomonas turukhanskensis .
Cellular Effects
The effects of Phenanthrene-9,10-13C2 on cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenanthrene-9,10-13C2 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Phenanthrene-9,10-13C2 in laboratory settings change. It has been observed that this compound has a certain degree of stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Phenanthrene-9,10-13C2 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene-9,10-13C2 typically involves the introduction of carbon-13 isotopes into the phenanthrene molecule. One common method is the catalytic hydrogenation of a precursor compound that contains carbon-13 labeled carbon atoms. The reaction conditions often include the use of a palladium or platinum catalyst under a hydrogen atmosphere at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of Phenanthrene-9,10-13C2 is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the labeled precursor, followed by purification and crystallization to obtain the final product with high isotopic purity. The production scale is usually small, catering to the specific needs of research institutions and laboratories.
化学反応の分析
Types of Reactions
Phenanthrene-9,10-13C2 undergoes various chemical reactions, including:
Oxidation: Phenanthrene can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert phenanthrene to dihydrophenanthrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Phenanthrenequinone
Reduction: Dihydrophenanthrene
Substitution: Halogenated or nitrated phenanthrene derivatives
類似化合物との比較
Phenanthrene-9,10-13C2 can be compared with other isotopically labeled polycyclic aromatic hydrocarbons, such as:
- Naphthalene-1,2-13C2
- Anthracene-9,10-13C2
- Pyrene-1,2-13C2
Uniqueness
The uniqueness of Phenanthrene-9,10-13C2 lies in its specific labeling at the 9 and 10 positions, which allows for precise tracking of its transformation and interactions in various environments. This specificity makes it a valuable tool in research applications where detailed mechanistic insights are required.
特性
IUPAC Name |
phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-OJJJIBSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)[13CH]=[13CH]C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745679 | |
| Record name | (9,10-~13~C_2_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334973-64-7 | |
| Record name | (9,10-~13~C_2_)Phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 334973-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4,7-Methano-1H-isoindole,octahydro-3a-methyl-,[3aS-(3a-alpha-,4-bta-,7-bta-,7a-alpha-)]-(9CI)](/img/new.no-structure.jpg)


